((2,2'-Thiobis(3-octylphenolato))(2-)-O,O',S)nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel: is a coordination compound featuring nickel as the central metal ion. This compound is characterized by its unique ligand structure, which includes thiobis(3-octylphenolato) groups. The presence of sulfur and oxygen atoms in the ligand framework allows for versatile coordination chemistry, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel typically involves the reaction of nickel salts with the corresponding thiobis(3-octylphenol) ligand. The reaction is usually carried out in an organic solvent under inert atmosphere to prevent oxidation. Commonly used nickel salts include nickel(II) acetate or nickel(II) chloride. The reaction conditions often involve heating the mixture to facilitate the formation of the coordination complex.
Industrial Production Methods
While specific industrial production methods for ((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state nickel species.
Substitution: Ligand substitution reactions can occur, where the thiobis(3-octylphenolato) ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species. Ligand substitution reactions result in new nickel complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, ((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel is studied for its coordination chemistry and potential catalytic properties. It can serve as a model compound for understanding nickel-ligand interactions and the electronic properties of nickel complexes.
Biology
The compound’s interactions with biological molecules are of interest in bioinorganic chemistry. It can be used to study the role of nickel in biological systems and its potential as a therapeutic agent.
Medicine
Research into the medicinal applications of ((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel includes its potential use in cancer treatment and as an antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, ((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel can be used as a catalyst in various chemical processes, including polymerization and hydrogenation reactions. Its stability and reactivity make it suitable for industrial applications.
Mechanism of Action
The mechanism by which ((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel exerts its effects involves coordination to target molecules through its nickel center. The thiobis(3-octylphenolato) ligands provide a stable environment for the nickel ion, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) sulfate
- Nickel(II) oxide
Uniqueness
((2,2’-Thiobis(3-octylphenolato))(2-)-O,O’,S)nickel is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness allows for specialized applications in catalysis and bioinorganic chemistry that are not possible with simpler nickel compounds.
Properties
CAS No. |
33882-09-6 |
---|---|
Molecular Formula |
C28H40NiO2S |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
nickel(2+);3-octyl-2-(2-octyl-6-oxidophenyl)sulfanylphenolate |
InChI |
InChI=1S/C28H42O2S.Ni/c1-3-5-7-9-11-13-17-23-19-15-21-25(29)27(23)31-28-24(20-16-22-26(28)30)18-14-12-10-8-6-4-2;/h15-16,19-22,29-30H,3-14,17-18H2,1-2H3;/q;+2/p-2 |
InChI Key |
YTMVFWMFJZFMRU-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC1=C(C(=CC=C1)[O-])SC2=C(C=CC=C2[O-])CCCCCCCC.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.